molecular formula C12H12ClN3O2S2 B5638026 N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5638026
M. Wt: 329.8 g/mol
InChI Key: FOUIQMAMPMLMEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcases a method involving carbodiimide condensation catalysis, a technique that could be analogous to synthesizing the subject compound. This approach is recognized for its convenience and rapidity, providing a strong foundation for the synthesis of "N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide" derivatives (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide" has been elucidated through various spectroscopic methods, including IR, 1H NMR, and elemental analyses. For instance, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, a potential analogue, was confirmed via single-crystal X-ray diffraction (Yu et al., 2014).

Chemical Reactions and Properties

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which share a structural similarity with the target compound, involves an amidation reaction. This process, conducted using EDC and HOBt in acetonitrile solvent at room temperature, outlines a potential pathway for creating the target compound. The chemical reactions highlight the versatility and reactivity of the thiadiazole moiety, essential for understanding the subject compound's chemical behavior (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Physical Properties Analysis

The physical properties of closely related compounds provide insight into the probable characteristics of "N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide." Melting points and solubility, important for application and handling, can be inferred from the synthesized N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which exhibit specific melting points and solubility profiles (Mohammadi-Farani et al., 2014).

Chemical Properties Analysis

The reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various electrophiles and the subsequent acylation or alkylation to yield complex molecules showcases the reactivity and versatility of the thiadiazol moiety. This aspect is crucial for understanding the chemical properties of "N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide" and its potential for further chemical modifications (Yushyn, Holota, & Lesyk, 2022).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S2/c1-7-15-16-12(20-7)19-6-11(17)14-9-5-8(13)3-4-10(9)18-2/h3-5H,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUIQMAMPMLMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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